molecular formula C12H10ClN3O B13383223 2-Chloro-N-hydroxy-6-phenylnicotinimidamide

2-Chloro-N-hydroxy-6-phenylnicotinimidamide

Cat. No.: B13383223
M. Wt: 247.68 g/mol
InChI Key: YOLJFPBYHNISSM-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxy-6-phenylnicotinimidamide is an organic compound with the molecular formula C12H10ClN3O. It is a derivative of nicotinamide, featuring a chloro group at the 2-position, a hydroxy group at the N-position, and a phenyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-hydroxy-6-phenylnicotinimidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, reaction temperatures, and purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-hydroxy-6-phenylnicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Scientific Research Applications

2-Chloro-N-hydroxy-6-phenylnicotinimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-hydroxy-6-phenylnicotinimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-hydroxy-6-methylnicotinimidamide: Similar structure but with a methyl group instead of a phenyl group.

    2-Chloro-N-hydroxy-6-ethylnicotinimidamide: Similar structure but with an ethyl group instead of a phenyl group.

    2-Chloro-N-hydroxy-6-propylnicotinimidamide: Similar structure but with a propyl group instead of a phenyl group.

Uniqueness

2-Chloro-N-hydroxy-6-phenylnicotinimidamide is unique due to the presence of the phenyl group, which can enhance its interactions with biological targets and improve its pharmacokinetic properties. The phenyl group also contributes to the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide

InChI

InChI=1S/C12H10ClN3O/c13-11-9(12(14)16-17)6-7-10(15-11)8-4-2-1-3-5-8/h1-7,17H,(H2,14,16)

InChI Key

YOLJFPBYHNISSM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)/C(=N\O)/N)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=NO)N)Cl

Origin of Product

United States

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